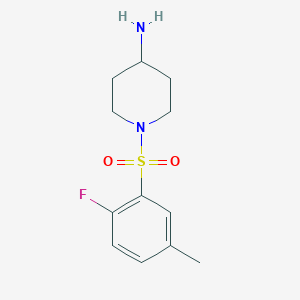![molecular formula C13H19N3O3 B7556460 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
作用机制
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is not fully understood. It is believed that 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid works by interfering with the ability of insects to detect and locate their hosts. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid may also interfere with the ability of insects to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects on insects. It can affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of neurotransmitters involved in insect behavior. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can also affect the physiology of insects by altering their heart rate, respiration rate, and body temperature.
实验室实验的优点和局限性
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent and is widely used in scientific research. However, there are some limitations to its use in lab experiments. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be toxic to some species of insects, which can affect the results of experiments that involve those species. Additionally, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be difficult to work with due to its high volatility and potential for contamination.
未来方向
There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. One area of research is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. Another area of research is the investigation of the ecological impacts of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid on non-target organisms, such as birds and mammals. Additionally, there is a need for more research on the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid and its effects on insect behavior and physiology.
Conclusion
In conclusion, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent that is widely used in scientific research. It has a variety of biochemical and physiological effects on insects, and its mechanism of action is not fully understood. While there are some limitations to its use in lab experiments, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid remains an important tool for researchers studying insect behavior and physiology. There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, including the development of new insect repellents and the investigation of its ecological impacts.
合成方法
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-chloronicotinic acid with diethylamine and ethyl chloroformate, or the reaction of 2-amino-6-chloropyridine with diethylamine and ethyl chloroformate. Both methods involve the use of toxic chemicals and require careful handling.
科学研究应用
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is widely used in scientific research as an insect repellent. It is often used in studies that involve the behavior or physiology of insects, such as mosquito feeding behavior or tick-borne disease transmission. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is also used in studies that investigate the efficacy of other insect repellents or the development of new insect repellents.
属性
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-16(4-2)9-8-14-12(17)10-6-5-7-11(15-10)13(18)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENODCSIRGPRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)